Cas no 1308671-90-0 (2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione)
2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione Chemical and Physical Properties
Names and Identifiers
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- 3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3-(5-Bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-6-(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione
- 2,5-bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-yl)-6-(thiophene-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione
- 4-(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione
- ST24041502
- 3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c ]pyrrole-1,4(2H ,
- 2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione
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- MDL: MFCD26403655
- Inchi: 1S/C30H39BrN2O2S2/c1-5-9-12-20(7-3)18-32-27(22-14-11-17-36-22)25-26(30(32)35)28(23-15-16-24(31)37-23)33(29(25)34)19-21(8-4)13-10-6-2/h11,14-17,20-21H,5-10,12-13,18-19H2,1-4H3
- InChI Key: IUJFPKGBQVGKRW-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C2=C3C(N(C(C4=CC=CS4)=C3C(N2CC(CC)CCCC)=O)CC(CC)CCCC)=O)S1
Computed Properties
- Exact Mass: 602.16400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 37
- Rotatable Bond Count: 14
- Complexity: 904
- Topological Polar Surface Area: 97.1
Experimental Properties
- Density: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (4.9E-6 g/L) (25 ºC),
- PSA: 100.48000
- LogP: 9.20490
- λmax: 557(THF)(lit.)
2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KK176-20mg |
2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione |
1308671-90-0 | 98% | 20mg |
250.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-KK176-100mg |
2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione |
1308671-90-0 | 98% | 100mg |
793.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B857262-1g |
3-(5-Bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-6-(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione |
1308671-90-0 | 98% | 1g |
4,274.10 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5456-200MG |
3-(5-Bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-6-(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione |
1308671-90-0 | >98.0%(HPLC)(N) | 200mg |
¥325.00 | 2024-04-17 | |
| Alichem | A109006411-1g |
3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione |
1308671-90-0 | 95% | 1g |
478.50 USD | 2021-06-01 | |
| eNovation Chemicals LLC | D711340-250mg |
2,5-bis(2-ethylhexyl)-3-(5-broMo-thiophene-2-yl)-6-(thiophene-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione |
1308671-90-0 | 97% | 250mg |
$360 | 2024-06-05 | |
| eNovation Chemicals LLC | D711340-1g |
2,5-bis(2-ethylhexyl)-3-(5-broMo-thiophene-2-yl)-6-(thiophene-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione |
1308671-90-0 | 97% | 1g |
$920 | 2024-06-05 | |
| eNovation Chemicals LLC | D383088-1g |
2,5-bis(2-ethylhexyl)-3-(5-broMo-thiophene-2-yl)-6-(thiophene-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione |
1308671-90-0 | 98% | 1g |
$406 | 2024-05-24 | |
| eNovation Chemicals LLC | D383088-5g |
2,5-bis(2-ethylhexyl)-3-(5-broMo-thiophene-2-yl)-6-(thiophene-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione |
1308671-90-0 | 98% | 5g |
$1200 | 2024-05-24 | |
| eNovation Chemicals LLC | D383088-10g |
2,5-bis(2-ethylhexyl)-3-(5-broMo-thiophene-2-yl)-6-(thiophene-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione |
1308671-90-0 | 98% | 10g |
$2050 | 2024-05-24 |
2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione Production Method
2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione Suppliers
2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Additional information on 2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione
Introduction to 2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione (CAS No. 1308671-90-0)
2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione is a highly sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the CAS number 1308671-90-0, belongs to a class of molecules known for their potential applications in drug development, organic electronics, and catalysis. The intricate arrangement of fused rings and substituents in its molecular structure imparts distinct chemical reactivity and stability, making it a subject of intense research interest.
The molecular framework of 2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione consists of a central pyrrolo[3,4-C]pyrrole core substituted with two thiophene units at the 6-position and 3-position, respectively. The presence of bromine atoms at the 5-position of one thiophene ring enhances its utility in cross-coupling reactions, which are pivotal in constructing complex organic molecules. Additionally, the bulky 2-ethylhexyl groups at the 2-position and 5-position provide steric hindrance, influencing both solubility and intermolecular interactions.
In recent years, this compound has been explored for its role as a building block in the synthesis of advanced materials. Its conjugated system and electron-deficient nature make it an excellent candidate for applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The brominated thiophene moieties facilitate palladium-catalyzed coupling reactions, enabling the facile construction of larger polycyclic architectures. Such modifications are crucial for tailoring electronic properties and improving device performance.
From a pharmaceutical perspective, 2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione has been investigated for its potential as an intermediate in the synthesis of bioactive molecules. The pyrrolopyrrole scaffold is known to exhibit pharmacological activity across various therapeutic areas, including antiviral and anticancer agents. The bromine substituents offer a handle for further functionalization via Suzuki or Heck couplings, allowing chemists to attach pharmacophores with high precision. This flexibility has led to several novel drug candidates being developed using derivatives of this compound.
The synthesis of 2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione involves multi-step organic transformations that highlight the expertise required in modern synthetic chemistry. Key steps include cyclization reactions to form the pyrrolopyrrole core followed by selective functionalization at specific positions using halogenation and cross-coupling techniques. The use of advanced spectroscopic methods such as NMR and mass spectrometry is essential for characterizing intermediates and ensuring high purity.
Recent advancements in computational chemistry have also played a crucial role in understanding the reactivity and properties of this compound. Molecular modeling studies have provided insights into how the spatial arrangement of substituents influences electronic distribution and intermolecular forces. These insights are invaluable for designing derivatives with enhanced functionality or improved pharmacokinetic profiles.
The applications of 2,5-Bis(2-ethylhexyl)-3-(5-bromo-thiophene-2-YL)-6-(thiophene-2-YL)-pyrrolo[3,4-C]pyrrole-1,4-dione extend beyond traditional pharmaceuticals into emerging fields such as medicinal chemistry and nanotechnology. Researchers are exploring its potential as a ligand in metal-catalyzed reactions or as a component in self-assembling systems. The ability to modify its structure allows for fine-tuning its properties for specific applications.
In conclusion, 1308671-90-0 represents a remarkable example of how complex molecular architectures can be harnessed for innovative applications. Its versatility in synthetic chemistry makes it a valuable tool for researchers aiming to develop new materials or bioactive compounds. As the field continues to evolve,this compound will undoubtedly remain at the forefront of scientific inquiry,driving progress across multiple disciplines.
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